molecular formula C24H20N2O6 B4023224 1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate

1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B4023224
M. Wt: 432.4 g/mol
InChI Key: NEHZWUIEAYOOAT-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a nitrophenyl group, and a benzoate moiety. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 1-Oxo-1-phenylbutan-2-yl chloride: This intermediate is prepared by reacting 1-phenylbutan-2-one with thionyl chloride under reflux conditions.

    Coupling with 4-nitrophenylamine: The intermediate is then reacted with 4-nitrophenylamine in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification with benzoic acid: The final step involves the esterification of the amide with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, the nitrophenyl group can interact with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-1-phenylbutan-2-yl 4-aminobenzoate: Similar structure but lacks the nitrophenyl group.

    1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate: Similar structure but lacks the amide linkage.

    1-Oxo-1-phenylbutan-2-yl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate: Similar structure but has a methoxy group instead of a nitro group.

Uniqueness

1-Oxo-1-phenylbutan-2-yl 4-{[(4-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of both the nitrophenyl and benzoate groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-[(4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-2-21(22(27)16-6-4-3-5-7-16)32-24(29)18-8-12-19(13-9-18)25-23(28)17-10-14-20(15-11-17)26(30)31/h3-15,21H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHZWUIEAYOOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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